![molecular formula C6H11ClF3NO2 B1379425 Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride CAS No. 1803611-20-2](/img/structure/B1379425.png)
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride
Overview
Description
“Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” is a chemical compound with the CAS Number: 1803611-20-2 . It has a molecular weight of 221.61 . The IUPAC name for this compound is “methyl 3-((2,2,2-trifluoroethyl)amino)propanoate hydrochloride” and its InChI Code is "1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” can be represented by the InChI Code "1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H" . This indicates that the compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl) atoms.Physical And Chemical Properties Analysis
“Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” has a molecular weight of 221.61 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis of Key Pharmaceutical Compounds
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride plays a crucial role in the synthesis of various pharmaceutical compounds. For example, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999). This indicates its significance in creating drugs that target specific receptors in the body.
Formation of Heterocyclic Derivatives
This compound is also integral in forming various acyclic and heterocyclic derivatives. For instance, its reactions with nucleophiles lead to the formation of trifluoromethyl-containing heterocyclic derivatives (Sokolov & Aksinenko, 2010). These derivatives are essential in creating more complex chemical structures for diverse applications in chemistry and pharmaceuticals.
Polymorphism in Pharmaceutical Compounds
Investigations into the polymorphism of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, reveal challenges in their analytical and physical characterization (Vogt et al., 2013). This is crucial for understanding the behavior of drugs under different physical conditions.
Inhibition of Corrosion
In the field of material science, derivatives of methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride, like BT36 and BT43, have been synthesized and found to be effective inhibitors of corrosion of steel in hydrochloric acid solutions (Missoum et al., 2013). This demonstrates its potential application in protecting materials from chemical damage.
Spectroscopic Applications
The compound is also used in fluorescence derivatization of amino acids, enabling their identification and analysis in various biological assays (Frade et al., 2007). This is particularly relevant in biochemical research where precise detection and measurement of amino acids are required.
properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRBQFHWHQPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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